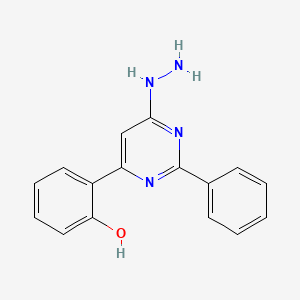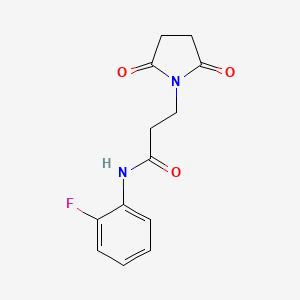
3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide, also known as 25C-NBOMe, is a synthetic compound that belongs to the phenethylamine and N-benzylphenethylamine families. It is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects. The compound is chemically similar to other psychoactive substances such as LSD and psilocybin, but it has a distinct molecular structure that gives it unique properties. In
科学的研究の応用
3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide has been the subject of several scientific studies due to its unique properties and potential therapeutic applications. One of the most promising areas of research is the study of its effects on the brain and nervous system. Studies have shown that 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide acts as a partial agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of other hallucinogenic substances such as LSD and psilocybin. By studying the effects of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide on this receptor, researchers hope to gain a better understanding of the mechanisms underlying the psychedelic experience.
作用機序
The mechanism of action of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is complex and not fully understood. However, studies have shown that it acts as a partial agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is located in several regions of the brain, including the prefrontal cortex, the hippocampus, and the thalamus. When activated, it triggers a cascade of signaling pathways that lead to changes in neuronal activity and neurotransmitter release. The exact nature of these changes is still being studied, but it is believed that they are responsible for the hallucinogenic effects of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide are varied and complex. Studies have shown that it can cause changes in heart rate, blood pressure, body temperature, and respiration. It can also cause alterations in mood, perception, and cognition, including visual and auditory hallucinations, altered sense of time, and synesthesia. These effects are thought to be mediated by the activation of the serotonin 2A receptor and the subsequent changes in neuronal activity and neurotransmitter release.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide for lab experiments is its potency. It is several times more potent than other hallucinogenic substances such as LSD and psilocybin, which means that smaller doses can be used to achieve the desired effects. This makes it easier to control the dosage and minimize the risk of adverse effects. However, one of the main limitations of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is its potential for toxicity. Studies have shown that it can cause seizures, cardiovascular complications, and even death in some cases. Therefore, it is important to use caution when working with this compound and to follow strict safety protocols.
将来の方向性
There are several future directions for research on 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide. One area of interest is the study of its potential therapeutic applications. Studies have shown that it may have antidepressant and anxiolytic effects, which could make it a useful tool for treating mood disorders. Another area of interest is the study of its effects on the brain and nervous system. By gaining a better understanding of the mechanisms underlying the psychedelic experience, researchers may be able to develop new treatments for a range of neurological and psychiatric disorders. Finally, there is a need for further research on the safety and toxicity of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide. This will help to ensure that it is used safely and responsibly in both clinical and research settings.
合成法
The synthesis of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is a complex process that involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is subjected to a series of reactions to produce the final product. The first step involves the conversion of the aldehyde group to a nitrile group using a reagent such as sodium cyanide. The resulting compound is then treated with a Grignard reagent to form a ketone intermediate. This intermediate is then reacted with 3-chloro-2-methylbenzylamine to form the final product, 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide.
特性
IUPAC Name |
3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-11(17)5-4-6-13(9)19-16(20)10-7-12(18)15(22-3)14(8-10)21-2/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLSOKKMOMGXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)

![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)
